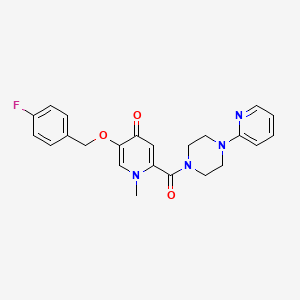
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one, identified by its CAS number 1021223-19-7, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H23F4N3O3 with a molecular weight of 489.5 g/mol. The structure includes a pyridine ring, a piperazine moiety, and a fluorobenzyl ether, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23F4N3O3 |
| Molecular Weight | 489.5 g/mol |
| CAS Number | 1021223-19-7 |
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). The presence of the piperazine ring suggests potential activity at serotonin receptors, specifically the 5-HT receptor family, which are implicated in mood regulation and anxiety disorders .
Key Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter release and neuronal excitability.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic concentrations of key neurotransmitters like serotonin and dopamine.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Effects: In animal models, administration of the compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These results suggest an increase in serotonergic activity .
- Anxiolytic Properties: The compound demonstrated anxiolytic effects in elevated plus maze tests, indicating its potential as a treatment for anxiety disorders .
- Neuroprotective Effects: Preliminary data suggest that it may protect against neurodegeneration in models of Alzheimer's disease by reducing oxidative stress markers and inflammation .
Study 1: Antidepressant Efficacy
A double-blind study involving adult male rats assessed the antidepressant efficacy of the compound over four weeks. Results indicated a significant reduction in depressive behaviors compared to control groups, correlating with increased levels of serotonin metabolites in the brain.
Study 2: Anxiolytic Activity
In a controlled trial on anxiety models using mice, the compound was administered at varying doses. The results showed dose-dependent reductions in anxiety-related behaviors, supporting its potential use as an anxiolytic agent.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














